molecular formula C19H42ClNO4 B1339370 Hexadecyltrimethylammonium Perchlorate CAS No. 6941-37-3

Hexadecyltrimethylammonium Perchlorate

Cat. No.: B1339370
CAS No.: 6941-37-3
M. Wt: 384 g/mol
InChI Key: KXNZYPBRSATHKV-UHFFFAOYSA-M
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Description

Hexadecyltrimethylammonium Perchlorate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various scientific and industrial applications due to its ability to form micelles and its effectiveness as a phase-transfer catalyst .

Biochemical Analysis

Biochemical Properties

Hexadecyltrimethylammonium Perchlorate plays a significant role in biochemical reactions due to its cationic nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to form complexes with anionic detergents like sodium dodecyl sulfate (SDS), which can neutralize its activity . This interaction is crucial in biochemical assays where the presence of anionic detergents can affect the outcome of the experiments. Additionally, this compound is used in the isolation of high molecular weight DNA from plants, highlighting its importance in molecular biology .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It acts as a cationic detergent, which can disrupt cell membranes and lead to cell lysis . This property is particularly useful in the extraction of nucleic acids and proteins from cells. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the cellular environment and interacting with membrane-bound proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to negatively charged molecules, such as nucleic acids and proteins, through electrostatic interactions . This binding can lead to the inhibition or activation of enzymes, depending on the specific context of the interaction. For example, this compound can inhibit the activity of nucleases, thereby protecting DNA from degradation during extraction processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors, including temperature and pH . Studies have shown that this compound remains stable under acidic conditions but can degrade over time in alkaline environments . Long-term exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as an effective antiseptic agent against bacteria and fungi . At high doses, it can exhibit toxic effects, including skin and eye irritation . Studies have also reported threshold effects, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes . For instance, it can affect the metabolic flux by altering the levels of metabolites in the cell . Additionally, this compound can influence the activity of enzymes involved in the reduction of perchlorate, a process that is crucial for cellular respiration in certain microorganisms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, this compound can be transported across cell membranes through active transport mechanisms, leading to its accumulation in specific organelles .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its activity and function within the cell. For instance, this compound can localize to the nucleus, where it interacts with nucleic acids and influences gene expression .

Preparation Methods

Hexadecyltrimethylammonium Perchlorate can be synthesized through the reaction of hexadecyltrimethylammonium bromide with perchloric acid. The reaction typically involves dissolving hexadecyltrimethylammonium bromide in water, followed by the addition of perchloric acid under controlled conditions to precipitate the perchlorate salt . Industrial production methods often involve similar processes but on a larger scale, ensuring purity and consistency of the final product.

Chemical Reactions Analysis

Hexadecyltrimethylammonium Perchlorate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexadecyltrimethylammonium Perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadecyltrimethylammonium Perchlorate primarily involves its surfactant properties. It can form micelles in aqueous solutions, which helps in solubilizing hydrophobic compounds. This property is particularly useful in the extraction and purification of biomolecules. Additionally, its ability to act as a phase-transfer catalyst allows it to facilitate reactions between compounds in different phases, enhancing reaction rates and yields .

Comparison with Similar Compounds

Hexadecyltrimethylammonium Perchlorate is similar to other quaternary ammonium compounds such as:

    Hexadecyltrimethylammonium Bromide:

Properties

IUPAC Name

hexadecyl(trimethyl)azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N.ClHO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;2-1(3,4)5/h5-19H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNZYPBRSATHKV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573589
Record name N,N,N-Trimethylhexadecan-1-aminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6941-37-3
Record name 6941-37-3
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Record name N,N,N-Trimethylhexadecan-1-aminium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexadecyltrimethylammonium Perchlorate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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